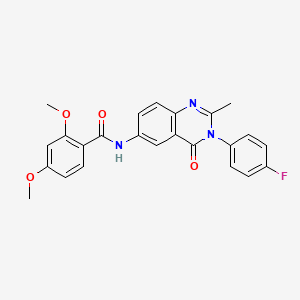

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4-dimethoxybenzamide

Description

N-(3-(4-Fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4-dimethoxybenzamide is a quinazoline derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 2, and a 2,4-dimethoxybenzamide moiety at position 6. The molecular formula is C₂₃H₁₆FN₃O₄ (calculated molecular weight: 417.4 g/mol). Quinazoline derivatives are widely studied for their biological activities, including kinase inhibition and anticancer properties, due to their ability to mimic ATP-binding pockets in enzymes .

Key structural features include:

- Electron-withdrawing 4-fluorophenyl group: Enhances metabolic stability and binding affinity.

- 2-Methyl group: Introduces steric effects that may influence conformational flexibility.

Properties

IUPAC Name |

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O4/c1-14-26-21-11-6-16(27-23(29)19-10-9-18(31-2)13-22(19)32-3)12-20(21)24(30)28(14)17-7-4-15(25)5-8-17/h4-13H,1-3H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXQQBQLNPTPKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC)C(=O)N1C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s known that similar compounds can inhibit certain enzymes or bind to specific receptors, leading to changes in cellular function.

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

Similar compounds have shown diverse pharmacokinetic properties, influencing their bioavailability.

Result of Action

Similar compounds have been known to exert various effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.

Biological Activity

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,4-dimethoxybenzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities. Its structure includes a quinazoline core substituted with a fluorophenyl group and a dimethoxybenzamide moiety, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites or allosteric sites, which modulates their function. This action may lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

- Cell Signaling Modulation : It may alter signaling pathways involved in cell growth and survival, particularly in cancerous tissues .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of quinazolinone derivatives, including this compound. Key findings include:

- In Vitro Studies : The compound has demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. These studies typically assess cell viability using MTT assays or similar methods .

- Mechanistic Insights : Research indicates that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Neuroprotective Effects

There is emerging evidence suggesting that quinazolinone derivatives may possess neuroprotective properties:

- Anticonvulsant Activity : Some studies have reported that related compounds exhibit anticonvulsant effects in animal models, suggesting potential applications in treating epilepsy .

Case Studies

- Study on Anticancer Efficacy : A study published in 2020 evaluated the effects of several quinazolinone derivatives on human breast cancer cells. The results indicated that this compound significantly reduced cell viability and induced apoptosis compared to control groups.

- Neuroprotective Evaluation : A 2021 investigation into the neuroprotective effects of quinazolinone compounds found that this derivative improved cognitive function in rodent models subjected to induced seizures. The study highlighted its potential as a therapeutic agent for neurological disorders .

Data Table: Biological Activities Overview

| Biological Activity | In Vitro Findings | In Vivo Findings |

|---|---|---|

| Anticancer | Induced apoptosis in breast cancer cells | Reduced tumor growth in xenograft models |

| Neuroprotective | Enhanced neuronal survival under oxidative stress | Improved seizure threshold in rodent models |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline Derivatives

N-(3-(4-Fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pivalamide ()

- Core Structure : Same 3,4-dihydroquinazolin-4-one scaffold.

- Substituents : Replaces the dimethoxybenzamide with a pivalamide group (trimethylacetyl).

- Molecular Formula : C₂₀H₂₀FN₃O₂ (MW: 353.4 g/mol).

- Synthetic Route: Likely synthesized via acylation of the quinazolinone amine with pivaloyl chloride, contrasting with the target compound’s benzamide coupling .

Compound 4l ()

- Core Structure : Tetrahydroquinazolin-4-one (saturated ring).

- Substituents : 6,8-Bis(4-methoxyphenyl), 2-methyl, and dimethylpropyl groups.

- Synthesis : Prepared via Suzuki coupling with 4-methoxyphenylboronic acid, highlighting the utility of palladium catalysis in functionalizing quinazoline cores .

- Comparison: Saturation: The tetrahydroquinazolinone core may confer greater conformational rigidity than the dihydroquinazolinone in the target compound. Methoxy Groups: Shared with the target compound, suggesting similar electronic profiles for aromatic interactions.

Triazole Derivatives ()

Compounds [7–9] in feature 1,2,4-triazole cores with sulfonyl and fluorophenyl substituents.

- Structural Contrasts :

- Heterocycle : Triazole vs. quinazoline.

- Functional Groups : Sulfonyl (C=S at 1247–1255 cm⁻¹) in triazoles vs. carbonyl (C=O) in quinazolines.

- Shared Features: Fluorophenyl Groups: Both utilize fluorine for electronic modulation. Tautomerism: Triazoles exist in thione-thiol tautomeric forms, while quinazolines exhibit keto-enol tautomerism .

Benzothiazinone and Chromen Derivatives

N-(4-Nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide ()

- Core Structure: Benzothiazinone with a trifluoromethyl group.

- Comparison: Electron-Withdrawing Groups: Trifluoromethyl () vs. fluorine and methoxy (target compound). Bioactivity: Benzothiazinones are associated with antimicrobial activity, suggesting divergent applications compared to quinazolines .

Chromen-Pyrazolo-Pyrimidine Derivatives ()

- Core Structure : Chromen fused with pyrazolo-pyrimidine.

Key Research Findings and Implications

- Synthetic Efficiency : Compound 4l () was synthesized in 81% yield via Suzuki coupling, underscoring the efficacy of palladium-mediated reactions for aromatic substitutions .

- Tautomeric Stability : Triazole derivatives () preferentially adopt thione forms, confirmed by IR absence of S-H bands (~2500–2600 cm⁻¹) .

- Substituent Effects :

Q & A

Q. What are the recommended synthetic routes for this compound, and what coupling reagents are effective in forming the benzamide linkage?

The synthesis of benzamide derivatives often employs carbodiimide-based coupling reagents. For example, N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) is widely used to activate carboxylic acids for amide bond formation . For the target compound, a similar approach could involve reacting the quinazolinone core’s amine group with the activated 2,4-dimethoxybenzoic acid. Key steps include:

- Activation : Pre-activate the carboxylic acid using DCC/HOBt to form an active ester.

- Coupling : React the activated acid with the amine group under inert conditions (e.g., nitrogen atmosphere).

- Purification : Use column chromatography to isolate the product, followed by characterization via ¹H-NMR , IR , and elemental analysis to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- ¹H-NMR : Focus on aromatic proton signals (δ 6.5–8.5 ppm) to confirm substitution patterns on the quinazolinone and benzamide moieties. The methyl group (2-methyl) should appear as a singlet near δ 2.5 ppm.

- IR Spectroscopy : Confirm the presence of the carbonyl group (C=O) of the quinazolinone (≈1680–1700 cm⁻¹) and amide linkage (≈1650 cm⁻¹) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak and rule out impurities.

Advanced Research Questions

Q. How can fluorescence properties of this compound be optimized for use as a biochemical probe?

Fluorescence optimization requires systematic evaluation of:

- Solvent Effects : Test polar (e.g., acetonitrile) vs. non-polar solvents. Polar solvents may stabilize excited states, enhancing fluorescence intensity.

- pH Sensitivity : Conduct fluorescence intensity scans across pH 2–10. For benzamide derivatives, pH 5 often maximizes intensity due to reduced protonation of electron-rich groups .

- Temperature Control : Maintain 25°C to avoid thermal quenching.

- Binding Studies : Use Stern-Volmer plots to calculate binding constants with target biomolecules (e.g., proteins).

Q. What strategies resolve contradictions in biological activity data across in vitro models?

Discrepancies may arise from variations in:

- Cell Line Permeability : Assess logP values (e.g., via HPLC) to determine lipophilicity. The trifluoromethyl group (if present in analogs) enhances metabolic stability and membrane penetration .

- Assay Conditions : Standardize protocols for pH, serum content, and incubation time. For example, fluorescence-based assays require controlled light exposure to prevent photobleaching.

- Metabolite Interference : Use LC-MS/MS to identify degradation products in different media.

Q. How does the 4-fluorophenyl substituent influence the compound’s reactivity in palladium-catalyzed reactions?

The electron-withdrawing fluorine atom can direct electrophilic substitution and stabilize intermediates in cross-coupling reactions. For example:

- Buchwald-Hartwig Amination : Use Pd(dba)₂/Xantphos to functionalize the quinazolinone core at the 6-position.

- Reductive Cyclization : Explore formic acid derivatives as CO surrogates to construct the dihydroquinazolinone ring system under mild conditions .

Q. What computational methods predict the compound’s interaction with kinase targets?

- Molecular Docking : Use software like AutoDock Vina to model binding to kinase ATP pockets. Prioritize residues with hydrogen-bonding potential (e.g., hinge region).

- MD Simulations : Run 100-ns simulations to assess stability of the ligand-receptor complex. The 2,4-dimethoxybenzamide group may form π-π interactions with hydrophobic residues.

- QSAR Modeling : Corporate substituent electronic parameters (Hammett σ) to predict activity trends across analogs .

Q. How can regioselective functionalization of the quinazolinone core be achieved?

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at low temperatures (-78°C) to deprotonate the 6-position, followed by electrophilic quenching (e.g., iodination).

- Microwave-Assisted Synthesis : Reduce reaction times for SNAr (nucleophilic aromatic substitution) at the 3-(4-fluorophenyl) position .

Q. What analytical techniques quantify trace impurities in synthesized batches?

- HPLC-DAD/UV : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities.

- LC-HRMS : Identify byproducts with mass accuracy <5 ppm. For example, hydrolyzed amide bonds (free carboxylic acid) may appear as a +18 Da peak.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.